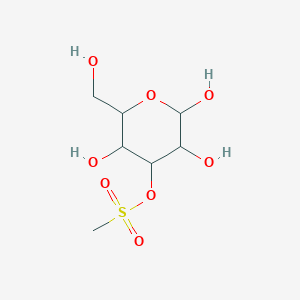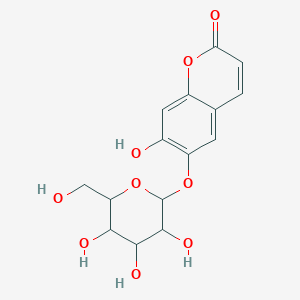
7-Hydroxy-2-oxo-2H-chromen-6-yl hexopyranoside
描述
It belongs to the family of glycosyl compounds, which are carbohydrate derivatives where a sugar group is bonded through its anomeric carbon to another group via a glycosidic bond . Esculin is known for its blue fluorescent solution and is used in various applications, including as a vasoprotective agent and in microbiology laboratories to identify bacterial species .
准备方法
Synthetic Routes and Reaction Conditions
Esculin can be synthesized through the enzymatic hydrolysis of esculin, which involves the breakdown of esculin into glucose and esculetin by a microorganism that has constitutive β-glucosidase or esculinase enzyme . The reaction conditions typically involve the use of growth-supporting media like Vaughn-Levine, bile-esculin, or Pfizer selective enterococcus media .
Industrial Production Methods
In industrial settings, esculin is often extracted from natural sources such as the bark of horse chestnut trees. The extraction process involves the use of solvents to isolate the compound, followed by purification steps to obtain esculin in its pure form .
化学反应分析
Types of Reactions
Esculin undergoes various chemical reactions, including hydrolysis, oxidation, and polymerization. The hydrolysis of esculin results in the formation of esculetin and glucose . Oxidation reactions can lead to the formation of different derivatives, while polymerization reactions can produce oligomers with enhanced properties .
Common Reagents and Conditions
Hydrolysis: Involves the use of β-glucosidase or esculinase enzymes in the presence of growth-supporting media.
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Polymerization: Catalyzed by enzymes like laccase from Trametes versicolor, leading to the formation of C–C and C–O bridges.
Major Products Formed
Hydrolysis: Esculetin and glucose.
Oxidation: Various oxidized derivatives of esculin.
Polymerization: Oligomers with improved solubility and antioxidant properties.
科学研究应用
Esculin has a wide range of scientific research applications:
作用机制
Esculin exerts its effects primarily through capillary protection. It improves capillary permeability and fragility by inhibiting catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue . Additionally, esculin promotes the expression of various endogenous antioxidant proteins, such as superoxide dismutase and glutathione peroxidase, through the activation of the nuclear factor erythroid-derived factor 2-related factor 2 signaling pathway .
相似化合物的比较
Similar Compounds
Uniqueness of Esculin
Esculin is unique due to its blue fluorescent properties and its ability to form dark brown or black complexes with ferric citrate, which is utilized in microbiology for the identification of bacterial species . Its water solubility and stability also make it distinct from other phenolic compounds .
属性
IUPAC Name |
7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCADAYNFIFUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859464 | |
| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-75-9, 66778-17-4 | |
| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


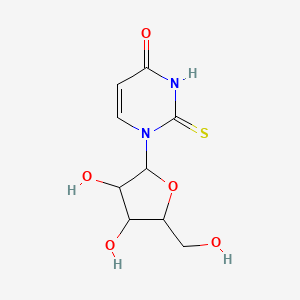
![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine](/img/structure/B13392378.png)
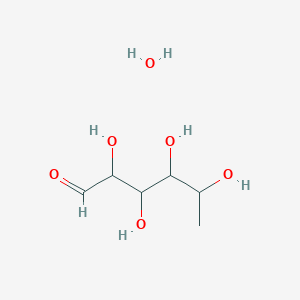
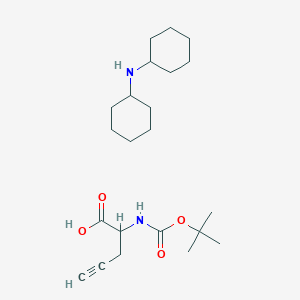
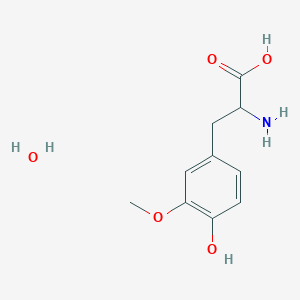

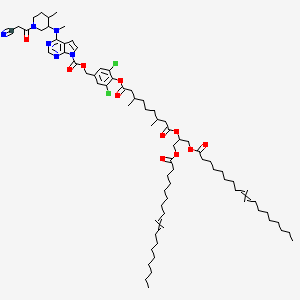

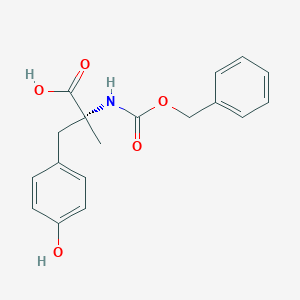
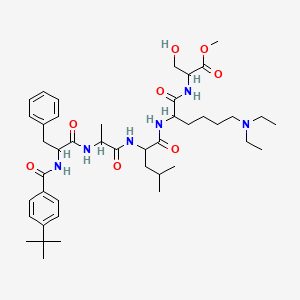
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13392434.png)
